molecular formula C6H11NO2S B8768014 N-prop-2-ynylpropane-1-sulfonamide

N-prop-2-ynylpropane-1-sulfonamide

Cat. No.: B8768014
M. Wt: 161.22 g/mol
InChI Key: KJVKERBQRYFSAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-prop-2-ynylpropane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a propane chain with a prop-2-ynyl substituent. This compound is part of the broader class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-prop-2-ynylpropane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, leading to the formation of the sulfonamide bond . The reaction conditions typically include mild temperatures and the use of catalysts to enhance the reaction efficiency.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of sulfonyl chlorides and primary or secondary amines. The reaction is carried out in the presence of organic or inorganic bases to facilitate the formation of the sulfonamide bond . This method is scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-prop-2-ynylpropane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-prop-2-ynylpropane-1-sulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-prop-2-ynylpropane-1-sulfonamide is unique due to its specific structural features, including the prop-2-ynyl substituent, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

N-prop-2-ynylpropane-1-sulfonamide

InChI

InChI=1S/C6H11NO2S/c1-3-5-7-10(8,9)6-4-2/h1,7H,4-6H2,2H3

InChI Key

KJVKERBQRYFSAS-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.